3-Phenyl-2-tosyl-1,2-oxaziridine
Overview
Description
3-Phenyl-2-tosyl-1,2-oxaziridine, also known as PTX, is a heterocyclic organic compound with a wide range of applications in the scientific research field. PTX is a cyclic imine with two nitrogen atoms in its five-membered ring. It is a colorless solid that is insoluble in water, but soluble in organic solvents. PTX is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Oxaziridine Synthesis and Antitumor Activity
- Synthesis of Oxaziridines : A method for synthesizing oxaziridines with unsaturated substituents, which exhibit potent activity against experimental tumor cells, has been developed (Said, Młochowski, & Skarżewski, 1990).
Cytotoxic Drug Development
- Cytotoxic Drugs : A series of [1,3]oxazino fused acridines, acting as precursors of cytotoxic 3-amino-4-hydroxymethylacridine, showed dependency on the nature of substituents for their cytotoxic activity against HT29 colon carcinoma cell line (Ouberai et al., 2006).
Reactivity and Stability of N-H Oxaziridines
- Stable N-H Oxaziridines : New stable N-H oxaziridines have been designed, prepared, and their reactivity as electrophilic sources of nitrogen investigated, with 3-tert-Butyl-3-phenyloxaziridine showing high efficiency and stability (Blanc et al., 2010).
Photoreactivity and Synthesis in Ruthenium Complexes
- Photoreactivity in Ruthenium Complexes : The photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where ligands can be photochemically expelled and replaced, highlights the potential of ligand interchange in these complexes (Bonnet et al., 2003).
Arylation of Pyridines
- Arylation Using Phenyl Tosylates : Phenyl tosylates have been used for C3-selective arylation of pyridines, indicating a method for specific positional modification of pyridine rings (Dai et al., 2013).
Oxidation with Oxaziridines
- Oxidation Using Oxaziridines : 3-Phenyl-2-tert-butyloxaziridine was shown to oxidize sulfides to sulfoxides under high-pressure conditions, demonstrating a novel application in oxidation reactions (Shimizu et al., 1997).
General Chemistry of Oxaziridines
- Chemistry of Oxaziridines : A comprehensive review of oxaziridines, a class of versatile oxidants, was conducted, providing a broad overview of their potential applications (Williamson, Michaelis, & Yoon, 2014).
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQRZCKINWJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450189 | |
Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-tosyl-1,2-oxaziridine | |
CAS RN |
63160-12-3 | |
Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.